2-(2-methylthiophen-3-yl)ethan-1-amine

描述

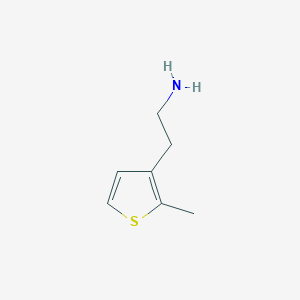

2-(2-Methylthiophen-3-yl)ethan-1-amine is a substituted phenethylamine derivative featuring a thiophene ring with a methyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

属性

分子式 |

C7H11NS |

|---|---|

分子量 |

141.24 g/mol |

IUPAC 名称 |

2-(2-methylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-6-7(2-4-8)3-5-9-6/h3,5H,2,4,8H2,1H3 |

InChI 键 |

HNFMICGEAVUHFZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CS1)CCN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve vapor-phase dehydrogenation of suitable precursors. For example, 3-methylthiophene can be produced by the sulfidation of 2-methylsuccinate .

化学反应分析

Types of Reactions

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are frequently employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

2-(2-methylthiophen-3-yl)ethan-1-amine and its derivatives have a wide range of applications in scientific research:

作用机制

The mechanism of action of methyl thiophene-3-ethylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to active sites or modulating the activity of specific proteins .

相似化合物的比较

Data Table: Structural and Functional Comparison

Key Findings and Implications

Steric Effects: The 2-methyl group on the thiophene in the target compound likely enhances metabolic stability compared to non-methylated analogs like Compound A .

Pharmacological Activity : NBOMe derivatives underscore the importance of methoxy and halogen substituents in dictating receptor selectivity and potency .

常见问题

Basic: What are the standard synthetic routes for preparing 2-(2-methylthiophen-3-yl)ethan-1-amine?

Methodological Answer:

The synthesis of this compound can be achieved via reductive amination , a common method for primary amine synthesis. A plausible route involves reacting 2-methylthiophene-3-carbaldehyde with an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

- Key Steps :

- Condensation : The aldehyde reacts with ammonia to form an imine intermediate.

- Reduction : The imine is reduced to the primary amine.

This method is analogous to the synthesis of 2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine, where thiophene-3-carbaldehyde was reacted with 2-morpholinoethan-1-amine under reductive conditions .

- Alternative Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the methylthiophene moiety to an ethanamine backbone, though this requires pre-functionalized starting materials .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and elemental analysis :

- 1H and 13C NMR :

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]+) with an error margin < 5 ppm .

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended to rule out impurities from synthetic byproducts .

Advanced: How does the methyl group on the thiophene ring influence the compound’s electronic properties and biological interactions?

Methodological Answer:

The methyl group exerts steric and electronic effects that can be investigated through:

Computational Modeling :

- Density Functional Theory (DFT) calculations can quantify electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with non-methylated analogs to assess substituent effects .

Biological Assays :

- Test binding affinity to receptors (e.g., serotonin receptors) using radioligand displacement assays. Methyl groups may enhance hydrophobic interactions or alter π-stacking with aromatic residues in binding pockets .

Structural Analogs :

- Synthesize derivatives with substituents at different positions (e.g., 2-methyl vs. 3-methyl thiophene) to isolate steric contributions.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from variability in experimental design . To address this:

Standardize Assay Conditions :

- Control factors like pH, temperature, and solvent (e.g., DMSO concentration) to minimize confounding variables.

Purity Verification :

- Use HPLC-MS to confirm compound purity (>95%). Impurities (e.g., oxidation byproducts) may account for divergent results .

Reproducibility Protocols :

- Collaborate with independent labs to validate findings. Share detailed synthetic and analytical protocols (e.g., NMR acquisition parameters).

Meta-Analysis :

- Statistically analyze pooled data from multiple studies to identify trends or outliers.

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

While specific toxicological data for this compound is limited, general precautions for primary amines apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of vapors or dust.

- Storage : Keep in a cool, dry place under inert gas (e.g., N2) to prevent oxidation.

- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational methods optimize the design of derivatives for target-specific applications?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to predict binding modes of the compound and its derivatives to target proteins (e.g., GPCRs). Prioritize derivatives with higher docking scores.

Quantitative Structure-Activity Relationship (QSAR) :

- Develop QSAR models correlating substituent properties (e.g., logP, molar refractivity) with bioactivity data from assays.

ADMET Prediction :

- Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide synthetic efforts .

Basic: What are the key challenges in scaling up the synthesis of this compound for research use?

Methodological Answer:

- Byproduct Formation : Reductive amination may yield secondary amines or imine oligomers. Optimize stoichiometry (excess ammonia) and reaction time to suppress side reactions .

- Purification : Column chromatography is effective for small-scale purification but impractical for large batches. Switch to distillation or recrystallization for scalability.

- Cost of Starting Materials : Sourcing high-purity 2-methylthiophene-3-carbaldehyde may require custom synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。